(E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a hydroxybenzylidene group and an acetohydrazide group.
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
(E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives have shown significant potential in antitumor applications. Studies have synthesized various acetohydrazide derivatives and evaluated their in vitro antitumor activities. Notably, compounds with hydroxyl groups at specific positions displayed promising anticancer activity. For instance, derivatives like N′-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide demonstrated excellent antitumor activity against multiple cancer cells, including A549, MDA-MB-231, A375, and HCT116. The research underscores the importance of hydroxyl placement in enhancing inhibitory activity against cancer cells (Li et al., 2014).
Antioxidant Properties
Another application of these compounds is in the domain of antioxidants. Novel derivatives of this compound have been synthesized and tested for their antioxidant capabilities. These tests included evaluating their ability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, as well as assessing their free radical scavenging capacities. The findings revealed that certain compounds exhibited significant antioxidant activities, highlighting their potential utility in contexts where oxidative stress is a concern (Alp et al., 2015).
Lipase and α-Glucosidase Inhibition
Additionally, derivatives of this compound have been explored for their potential in inhibiting lipase and α-glucosidase, enzymes implicated in metabolic disorders. The synthesized compounds were subjected to screening for their inhibitory activities against these enzymes. Among them, certain derivatives exhibited potent anti-lipase and anti-α-glucosidase activities, suggesting a potential role in managing conditions like obesity and diabetes (Bekircan et al., 2015).
Xanthine Oxidase Inhibition
Moreover, studies have been conducted on the inhibition of xanthine oxidase, an enzyme involved in purine metabolism and related diseases such as gout. A series of hydrazones, including derivatives of (E)-N'-(4-hydroxybenzylidene), demonstrated effective xanthine oxidase inhibitory activities. This indicates their potential application in the treatment of conditions associated with excessive uric acid production (Xue et al., 2022).
Antimicrobial Activity
Furthermore, the antimicrobial properties of these compounds have been explored. Derivatives of (E)-N'-(4-hydroxybenzylidene) have been synthesized and tested for their activity against various microbial strains. The results suggest their potential utility as novel antimicrobial agents, providing a basis for further investigation in this field (Khairwar et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-14-6-7-17(10)9-13(19)16-15-8-11-2-4-12(18)5-3-11/h2-8,18H,9H2,1H3,(H,16,19)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJIPMXCPALZTL-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.